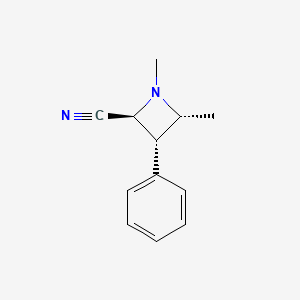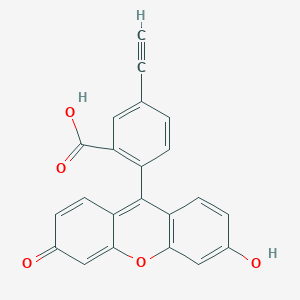
5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-YL)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid: is a chemical compound known for its unique structure and properties It belongs to the class of xanthenes, which are widely used in various scientific and industrial applications due to their fluorescent properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid with an ethynylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the xanthen-9-yl moiety, resulting in the corresponding alcohol.
Substitution: The hydroxyl group in the compound can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is used as a fluorescent probe due to its strong fluorescence properties. It is employed in various analytical techniques, including fluorescence spectroscopy and microscopy .
Biology: The compound is used in biological research for labeling and imaging purposes. Its fluorescence allows researchers to track biological molecules and processes in live cells and tissues .
Medicine: Its ability to selectively bind to certain biological targets makes it useful for detecting and treating diseases .
Industry: Industrially, the compound is used in the manufacture of dyes and pigments. Its fluorescent properties are exploited in the production of high-visibility materials .
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid involves its interaction with specific molecular targets. The compound’s fluorescence is activated upon binding to these targets, allowing for visualization and tracking. The pathways involved include the excitation of electrons in the xanthen-9-yl moiety, leading to the emission of light at specific wavelengths .
Comparaison Avec Des Composés Similaires
- 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(4,5,6-trihydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid
- 2-(6-hydroxy-2,4,5,7-tetraiodo-3-oxo-3H-xanthen-9-yl)benzoic acid
Comparison: Compared to these similar compounds, 5-Ethynyl-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is unique due to the presence of the ethynyl group. This functional group enhances its reactivity and allows for additional chemical modifications, making it more versatile in various applications .
Propriétés
Numéro CAS |
918152-36-0 |
|---|---|
Formule moléculaire |
C22H12O5 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
5-ethynyl-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C22H12O5/c1-2-12-3-6-15(18(9-12)22(25)26)21-16-7-4-13(23)10-19(16)27-20-11-14(24)5-8-17(20)21/h1,3-11,23H,(H,25,26) |
Clé InChI |
UISCAMZMLDHHBC-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



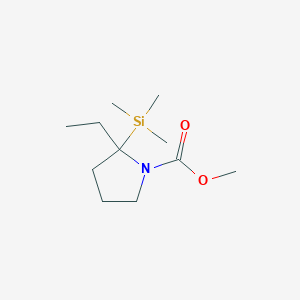
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
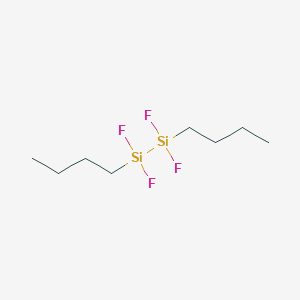
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
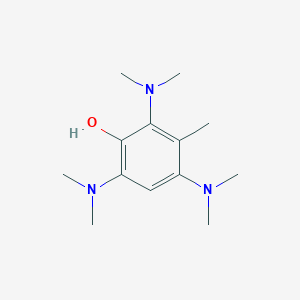
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)

![6-[(Oxolan-2-yl)oxy]hex-1-en-3-ol](/img/structure/B12614414.png)
![Butan-1-ol;5-[10-(3,5-dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol](/img/structure/B12614419.png)

![4-Methyl-2-[(triphenylmethoxy)carbamoyl]pentanoic acid](/img/structure/B12614440.png)
![6-{[([1,1'-Biphenyl]-4-yl)amino]methylidene}-4-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B12614448.png)
